molecular formula C10H12ClNO B14069913 1-(3-Amino-4-(chloromethyl)phenyl)propan-1-one

1-(3-Amino-4-(chloromethyl)phenyl)propan-1-one

Cat. No.: B14069913
M. Wt: 197.66 g/mol
InChI Key: BDZJTOLNDNXUMW-UHFFFAOYSA-N
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Description

1-(3-Amino-4-(chloromethyl)phenyl)propan-1-one is an organic compound with the molecular formula C10H12ClNO This compound is characterized by the presence of an amino group, a chloromethyl group, and a propanone moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Amino-4-(chloromethyl)phenyl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 3-amino-4-(chloromethyl)benzaldehyde with a suitable ketone under acidic or basic conditions. The reaction typically proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-4-(chloromethyl)phenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Azide or thiol derivatives.

Scientific Research Applications

1-(3-Amino-4-(chloromethyl)phenyl)propan-1-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-(chloromethyl)phenyl)propan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites in biomolecules.

Comparison with Similar Compounds

    1-(3-Amino-4-methoxyphenyl)propan-1-one: Similar structure but with a methoxy group instead of a chloromethyl group.

    1-(3-Chloromethyl-4-hydroxyphenyl)propan-1-one: Contains a hydroxy group instead of an amino group.

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

1-[3-amino-4-(chloromethyl)phenyl]propan-1-one

InChI

InChI=1S/C10H12ClNO/c1-2-10(13)7-3-4-8(6-11)9(12)5-7/h3-5H,2,6,12H2,1H3

InChI Key

BDZJTOLNDNXUMW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)CCl)N

Origin of Product

United States

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